

Spectroscopic Profile of 4-Fluoro-3-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Fluoro-3-methylbenzonitrile**

Cat. No.: **B066165**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound **4-Fluoro-3-methylbenzonitrile**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Fluoro-3-methylbenzonitrile**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.59 - 7.53	m	2H, Ar-H	
7.23	t	8.8	1H, Ar-H
2.35	s	3H, -CH ₃	

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
164.2 (d, $J = 254.5$ Hz)	C-F
134.5 (d, $J = 8.6$ Hz)	Ar-C
132.8 (d, $J = 5.7$ Hz)	Ar-C
128.0 (d, $J = 20.1$ Hz)	Ar-C
118.0	$-\text{C}\equiv\text{N}$
116.8 (d, $J = 21.0$ Hz)	Ar-C
112.5 (d, $J = 3.6$ Hz)	Ar-C
14.8 (d, $J = 3.8$ Hz)	$-\text{CH}_3$

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm.

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
2229	Strong	$\text{C}\equiv\text{N}$ stretch
1615, 1577, 1508	Medium-Strong	Aromatic $\text{C}=\text{C}$ stretch
1275	Strong	C-F stretch
885, 825	Strong	C-H bend (out-of-plane)

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
135.05	100	[M] ⁺ (Molecular Ion)
134.04	50	[M-H] ⁺
116.03	15	[M-H-F] ⁺ or [M-CH ₃] ⁺
115.03	20	[M-HF] ⁺
90.03	25	[M-HCN-CH ₃] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the methodologies used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Fluoro-3-methylbenzonitrile** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds, and the spectrum was proton-decoupled.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired on a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in methanol was introduced into the instrument via a direct insertion probe. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-200 amu.

Data Visualization

The following diagrams illustrate the relationships between the different spectral data and the overall experimental workflow.

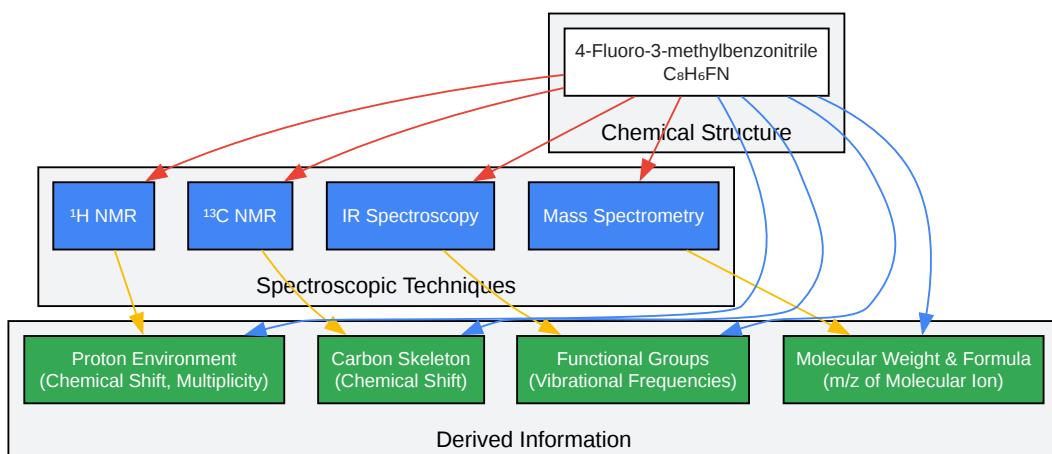


Diagram 1: Structural Elucidation Pathway

[Click to download full resolution via product page](#)

Diagram 1: Structural Elucidation Pathway

Diagram 2: Experimental Workflow

[Click to download full resolution via product page](#)

Diagram 2: Experimental Workflow

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-3-methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b066165#4-fluoro-3-methylbenzonitrile-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com